N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as DMUTA, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
Researchers have developed various heterocyclic compounds derived from similar chemical frameworks, investigating their anti-inflammatory, analgesic, and anticancer activities. For instance, a study synthesized novel compounds exhibiting cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, showcasing a fast and convenient synthesis method, which could be pivotal for creating compounds with significant biological activities (Yu et al., 2014).
Antitumor and Anticonvulsant Activity
Further studies have expanded on the antitumor potential of benzothiazole derivatives, with some compounds showing considerable anticancer activity against a range of cancer cell lines. This demonstrates the utility of such chemical structures in developing antitumor agents (Yurttaş, Tay, & Demirayak, 2015). Additionally, derivatives have been evaluated for their anticonvulsant activity, presenting a new avenue for the treatment of seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antioxidant and Anti-inflammatory Compounds
The antioxidant and anti-inflammatory properties of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides highlight the importance of these derivatives in managing oxidative stress and inflammation, which are key factors in numerous diseases (Koppireddi et al., 2013).
Optoelectronic Properties
Research into thiazole-based compounds also extends into materials science, where their optoelectronic properties are explored for potential applications in electronics and photonics. This demonstrates the versatility of such compounds beyond biomedical applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-14-8-9-18(30-3)16(11-14)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUARWLVOKKPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide |
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